molecular formula C15H14FNO4S B6412204 3-(4-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid CAS No. 1261968-97-1

3-(4-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid

Cat. No.: B6412204
CAS No.: 1261968-97-1
M. Wt: 323.3 g/mol
InChI Key: CUNLYPSRSSLXQH-UHFFFAOYSA-N
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Description

3-(4-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is an organic compound with a complex structure that includes a fluorinated benzoic acid moiety and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is unique due to the presence of both a fluorinated benzoic acid moiety and a dimethylsulfamoylphenyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)13-9-11(15(18)19)5-8-14(13)16/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNLYPSRSSLXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146806
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-97-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261968-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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